6-Méthylnicotinamide

Vue d'ensemble

Description

6-Methylnicotinamide is a derivative of nicotinamide, which itself is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 6-methylnicotinamide, they do provide insights into related compounds and their biological activities. For instance, 1-methylnicotinamide has been shown to stimulate DNA synthesis and cell proliferation in rat liver cells, suggesting a potential physiological role in cell growth through modulation of intracellular NAD levels .

Synthesis Analysis

The synthesis of related compounds such as 6-aminonicotinic acid has been achieved through electroorganic methods, starting from precursors like 5-chloro-2-nitropyridine and involving steps such as electrochemical hydrogenation and carboxylation . Although this does not directly describe the synthesis of 6-methylnicotinamide, it provides a glimpse into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The crystal structure of 6-methylnicotinamide has been determined, revealing a monoclinic crystal system with specific bond lengths and angles. The structure shows no significant differences compared to nicotinamide, suggesting that the methyl group may not have a large electronic effect but could introduce steric effects in coordination chemistry .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 6-methylnicotinamide. However, studies on similar compounds, such as 6-aminonicotinamide, have shown that it can interfere with glycosaminoglycan and proteoglycan biosynthesis, leading to developmental abnormalities in chick embryos . Additionally, 6-aminonicotinamide has been found to inhibit cell growth and nucleotide metabolism, which could be indicative of the types of biochemical interactions that 6-methylnicotinamide might also engage in .

Physical and Chemical Properties Analysis

The physical properties of 6-methylnicotinamide, such as its crystal structure, have been described, including its monoclinic crystal system and the weak hydrogen bonding observed between molecules . The chemical properties, while not directly discussed, can be inferred from studies on related compounds. For example, 6-aminonicotinamide affects nucleotide metabolism and cell growth, suggesting that modifications to the nicotinamide structure can significantly alter its biological activity .

Applications De Recherche Scientifique

Contrôle du vieillissement cutané et de la pigmentation

Il a été constaté que le MNAM a des effets significatifs sur la santé de la peau. Il peut restaurer le pool cellulaire de NAD+ et l'énergétique mitochondriale, atténuer le stress oxydatif et la réponse inflammatoire, améliorer la matrice extracellulaire et la barrière cutanée, et inhiber le processus de pigmentation dans la peau . Le traitement topique du MNAM, seul ou en association avec d'autres ingrédients actifs, réduit la progression du vieillissement cutané et de l'hyperpigmentation lors d'essais cliniques .

Propriétés anti-inflammatoires

Le MNAM et ses métabolites, tels que le NMN, exercent des propriétés anti-inflammatoires dans divers modèles expérimentaux . Cela en fait un candidat potentiel pour les applications cosmétiques, où les activités biologiques de ses métabolites sont également prises en compte .

Protection contre la perte auditive induite par un régime riche en graisses et l'âge

La recherche a montré que le MNAM a des effets protecteurs contre la perte auditive induite par un régime riche en graisses et l'âge . Ceci est obtenu par une surexpression modérée de la protéine Sirtuine 1 . La supplémentation en MNAM induisant une expression régulée à la hausse de la SIRT1 et de la SIRT3 cochléaires peut obscurcir la perte auditive favorisée par un régime riche en graisses et le vieillissement .

Rôle dans le métabolisme et le vieillissement

Le MNAM joue un rôle essentiel dans la santé des mammifères et le développement des maladies et est souvent associé aux processus physiologiques les plus complexes, notamment le métabolisme, l'apparition du cancer et le vieillissement .

Implications dans l'augmentation de la longévité

Le MNAM a des implications dans l'augmentation de la longévité obtenue grâce à ses effets mitohormétiques . Cela en fait un candidat potentiel pour la recherche dans le domaine de la gérontologie.

Agent thérapeutique potentiel pour prévenir la perte auditive liée à l'âge (ARHL)

Le MNAM peut être utilisé comme agent thérapeutique pour prévenir l'ARHL

Mécanisme D'action

Target of Action

6-Methylnicotinamide (6-MNA) is a derivative of nicotinamide, an endogenous metabolite . It is involved in multiple important biochemical reactions in the human body .

Mode of Action

It is known that it participates in the formation of nad and nadp , which play vital roles in cellular respiration and glucose metabolism. These coenzymes are involved in redox reactions, carrying electrons from one reaction to another. The reduction (gain of electrons) of NAD and NADP is crucial in many metabolic processes.

Biochemical Pathways

6-MNA is involved in the metabolic pathways related to the metabolism of NAD and NADP . These coenzymes are essential in the redox reactions in the body, particularly in the metabolic pathways of glucose, fatty acids, and amino acids. They play a critical role in the generation of ATP, the main energy currency of the cell.

Pharmacokinetics

It is known that 6-mna is an endogenous metabolite, suggesting that it is likely to be well-absorbed and distributed in the body . It is also known to be excreted in the urine .

Result of Action

The primary result of 6-MNA’s action is its involvement in the formation of NAD and NADP, contributing to cellular energy metabolism . A sudden increase of 6-mna in the acute stages of intracerebral hemorrhage (ich) has been reported to exacerbate neurological damages .

Action Environment

The action of 6-MNA can be influenced by various environmental factors. For instance, the levels of 6-MNA can be affected by the nutritional status of the individual, particularly the intake of Vitamin B3, as 6-MNA is a metabolite of this vitamin . Furthermore, certain pathological conditions, such as intracerebral hemorrhage, can cause a sudden increase in 6-MNA levels, leading to exacerbated neurological damage .

Analyse Biochimique

Biochemical Properties

6-Methylnicotinamide is a member of the vitamin B3 family and participates in numerous important biochemical reactions . It acts as a crucial coenzyme involved in the process of cellular energy metabolism, contributing to the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate). These coenzymes play vital roles in human respiratory function and glucose metabolism .

Cellular Effects

In the acute stages of intracerebral hemorrhage, a sudden increase in 6-Methylnicotinamide can exacerbate neurological damage . High levels of 6-Methylnicotinamide can alter cellular NAM and SAM levels, affecting NAD±dependent redox reactions, signaling pathways, and remodeling cellular epigenetic states .

Molecular Mechanism

6-Methylnicotinamide, as a derivative of nicotinamide, is involved in the NAD salvage pathway. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD .

Temporal Effects in Laboratory Settings

The aerosol transfer efficiency of 6-Methylnicotinamide was found to be similar to that of nicotine in laboratory settings . Archival pharmacological data indicates that 6-Methylnicotinamide is similar in potency and binding affinity to that of nicotine in in vivo and ex vivo models .

Dosage Effects in Animal Models

In animal models, the administration of nicotinamide mononucleotide (NMN), a precursor of NAD+, has been shown to alleviate or even reverse age-related conditions by stimulating NAD+ metabolism

Metabolic Pathways

6-Methylnicotinamide is involved in the NAD salvage pathway, a critical metabolic pathway in mammals. This pathway is responsible for the conversion of nicotinamide into NAD+, an essential coenzyme for various critical cellular functions .

Propriétés

IUPAC Name |

6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXDURUAYOKSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219877 | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6960-22-1 | |

| Record name | 6-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

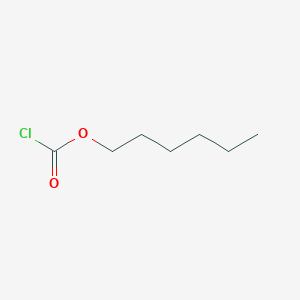

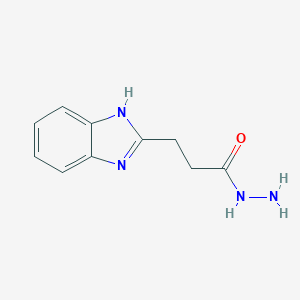

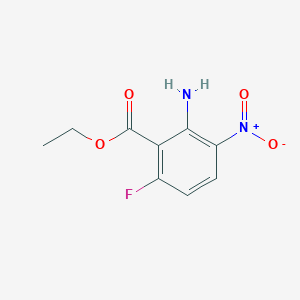

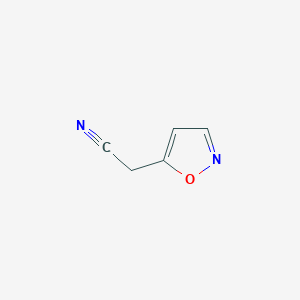

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

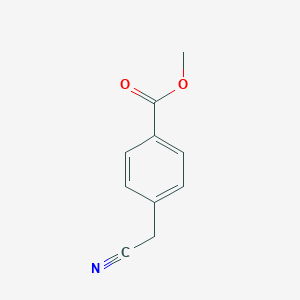

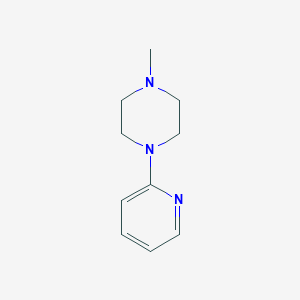

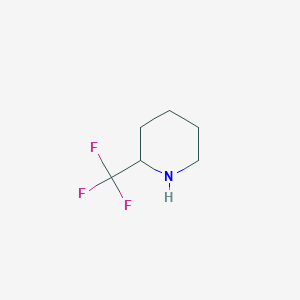

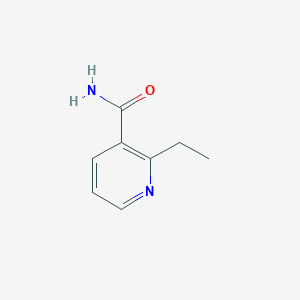

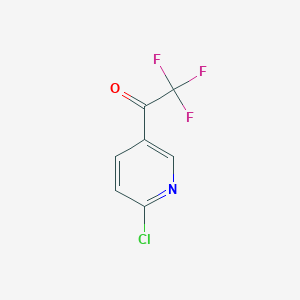

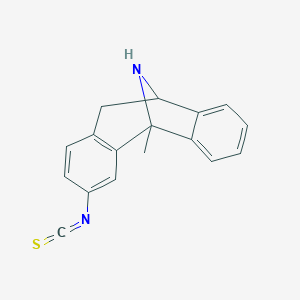

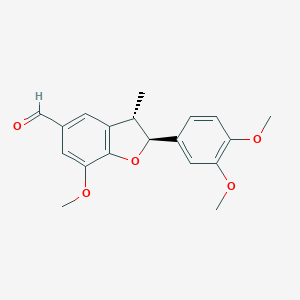

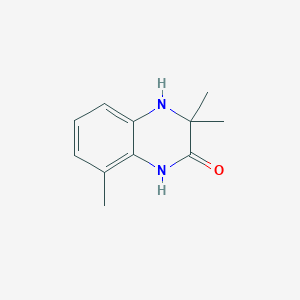

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)

![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)